Cas no 66646-27-3 (5H-Pyrido[4,3-b]indole-3-carboxylic acid)
![5H-Pyrido[4,3-b]indole-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/66646-27-3x500.png)
5H-Pyrido[4,3-b]indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5H-Pyrido[4,3-b]indole-3-carboxylic acid
- DTXSID40496706
- EN300-7471803
- 66646-27-3
- DB-358994
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- インチ: InChI=1S/C12H8N2O2/c15-12(16)11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H,15,16)
- InChIKey: IKPKUJJSUSCALP-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C3=CN=C(C=C3N2)C(=O)O
計算された属性
- 精确分子量: 212.058577502g/mol
- 同位素质量: 212.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 2.2
5H-Pyrido[4,3-b]indole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7471803-0.1g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.1g |
$783.0 | 2024-05-23 | |
Enamine | EN300-7471803-0.05g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.05g |
$600.0 | 2024-05-23 | |
Enamine | EN300-7471803-5.0g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 5.0g |
$6545.0 | 2024-05-23 | |
Enamine | EN300-7471803-2.5g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 2.5g |
$4424.0 | 2024-05-23 | |
Enamine | EN300-7471803-0.5g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.5g |
$1760.0 | 2024-05-23 | |
Enamine | EN300-7471803-10.0g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 10.0g |
$9704.0 | 2024-05-23 | |
Enamine | EN300-7471803-1.0g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 1.0g |
$2257.0 | 2024-05-23 | |
Enamine | EN300-7471803-0.25g |
5H-pyrido[4,3-b]indole-3-carboxylic acid |
66646-27-3 | 95% | 0.25g |
$1118.0 | 2024-05-23 |
5H-Pyrido[4,3-b]indole-3-carboxylic acid 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
5H-Pyrido[4,3-b]indole-3-carboxylic acidに関する追加情報
Introduction to 5H-Pyrido[4,3-b]indole-3-carboxylic acid (CAS No. 66646-27-3) and Its Emerging Applications in Chemical Biology
5H-Pyrido[4,3-b]indole-3-carboxylic acid, identified by the chemical identifier CAS No. 66646-27-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridoindole class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique scaffold of 5H-Pyrido[4,3-b]indole-3-carboxylic acid makes it a valuable scaffold for drug discovery and mechanistic studies.
The molecular structure of 5H-Pyrido[4,3-b]indole-3-carboxylic acid consists of a fused pyridine and indole ring system, with a carboxylic acid functional group at the 3-position. This arrangement contributes to its ability to interact with various biological targets, including enzymes and receptors. The compound's dual aromatic system enhances its solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridoindole derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety in 5H-Pyrido[4,3-b]indole-3-carboxylic acid provides a site for further functionalization, allowing researchers to tailor the compound's properties for specific applications.
One of the most compelling aspects of 5H-Pyrido[4,3-b]indole-3-carboxylic acid is its potential as a lead compound in the development of targeted therapies. For instance, preliminary studies have suggested that derivatives of this compound may inhibit the activity of certain kinases involved in cancer progression. By modulating these kinases, researchers aim to develop treatments that disrupt tumor growth while minimizing side effects. The structural flexibility of 5H-Pyrido[4,3-b]indole-3-carboxylic acid allows for the design of analogs with enhanced potency and selectivity.
The synthesis of 5H-Pyrido[4,3-b]indole-3-carboxylic acid has been optimized through various methodologies to ensure high yield and purity. Modern synthetic approaches often involve multi-step reactions that incorporate key functional groups while maintaining the integrity of the heterocyclic core. Advances in catalytic techniques have further streamlined the synthesis process, making it more efficient and environmentally friendly.
From a computational chemistry perspective, 5H-Pyrido[4,3-b]indole-3-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies have provided insights into the compound's binding affinity and mechanism of action. By integrating experimental data with computational predictions, researchers can refine their understanding of how this compound functions at the molecular level.
The pharmacokinetic properties of 5H-Pyrido[4,3-b]indole-3-carboxylic acid are also under investigation to assess its suitability for clinical applications. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining whether a compound can progress to human trials. Preliminary pharmacokinetic studies have shown promising results, indicating that 5H-Pyrido[4,3-b]indole-3-carboxylic acid exhibits favorable bioavailability and metabolic stability.
Future research directions for 5H-Pyrido[4,3-b]indole-3-carboxylic acid include exploring its potential in treating neurodegenerative disorders. The compound's ability to cross the blood-brain barrier suggests that it may be effective against diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory properties make it a candidate for investigating novel treatments for autoimmune conditions.
In conclusion,5H-Pyrido[4,3-b]indole-3-carboxylic acid (CAS No. 66646-27-3) represents a promising scaffold for developing innovative therapeutic agents. Its unique structural features and biological activities position it as a key player in ongoing research efforts aimed at addressing critical health challenges. As scientific understanding continues to evolve,5H-Pyrido[4,3-b]indole-3-carboxylic acid is poised to make significant contributions to the field of chemical biology and drug discovery.
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